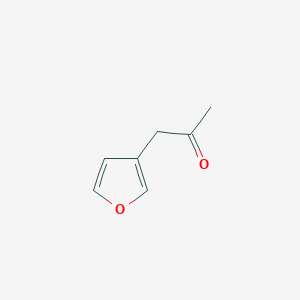

![molecular formula C25H21N3O2 B2817817 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone CAS No. 2034382-15-3](/img/structure/B2817817.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

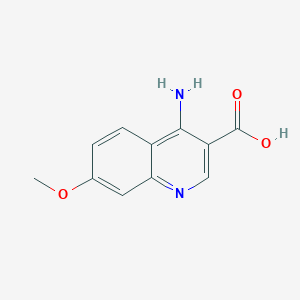

The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, and their arrangement .Aplicaciones Científicas De Investigación

Antiproliferative Activity

New conjugates related to the given compound were synthesized and evaluated for their antiproliferative activity on human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). Some conjugates displayed considerable cytotoxicity, indicating their potential as cancer treatment agents. For instance, specific derivatives showed significant activity against the human prostate cancer cell line DU-145, effectively inhibiting microtubule assembly formation and inducing apoptosis (Mullagiri et al., 2018).

Antimicrobial and Antimycobacterial Evaluation

A series of compounds related to the given chemical structure were synthesized and screened for their antimicrobial and antimycobacterial activities. Among them, specific derivatives demonstrated potent activity, comparable to standard drugs like ciprofloxacin and ethambutol, against tested bacterial and fungal strains. This highlights their potential use in addressing drug-resistant microbial infections (Narasimhan et al., 2011).

Antibacterial Activities and Binding Mode Analysis

Novel series of compounds including the given structural motif were synthesized and their antibacterial properties examined. Among these, specific derivatives showed high antibacterial activity, with binding mode analysis carried out for the most active compound, suggesting their potential as new broad-spectrum antibiotics (Chandra et al., 2020).

Synthesis and Characterization for Antiviral Applications

Derivatives of the given compound were synthesized and their metal complexes studied for HIV inhibitory activity. The results indicated that these compounds, especially certain benzoimidazolylpyrrole derivatives, were more potent than standard treatments like Atevirdine, offering a new approach to antiviral therapy (Galal et al., 2010).

Anticonvulsant Agents

Derivatives of the chemical structure were synthesized and evaluated for their anticonvulsant activities. Some compounds were identified with significant efficacy and safety profiles, suggesting their utility as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Propiedades

IUPAC Name |

[2-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c29-24(18-8-2-1-3-9-18)20-10-4-5-11-21(20)25(30)27-15-14-19(16-27)28-17-26-22-12-6-7-13-23(22)28/h1-13,17,19H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYMRNGWCPZUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)

![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

amine](/img/structure/B2817739.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)

![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one](/img/structure/B2817752.png)

![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol](/img/structure/B2817755.png)

![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)